molecular formula C22H19FN4O4 B2799794 2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(4-methoxybenzyl)acetamide CAS No. 1115514-86-7

2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(4-methoxybenzyl)acetamide

Cat. No.: B2799794
CAS No.: 1115514-86-7
M. Wt: 422.416
InChI Key: LGFLUPCYZJOMFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrrolo[3,2-d]pyrimidine derivative characterized by a 2-fluorophenyl group at position 7 and an N-(4-methoxybenzyl)acetamide side chain. The 2,4-dioxo moiety enhances hydrogen-bonding interactions with biological targets, while the 4-methoxybenzyl group may improve pharmacokinetic properties, such as solubility and blood-brain barrier penetration .

Properties

IUPAC Name

2-[7-(2-fluorophenyl)-2,4-dioxo-1,5-dihydropyrrolo[3,2-d]pyrimidin-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O4/c1-31-14-8-6-13(7-9-14)10-24-18(28)12-27-21(29)20-19(26-22(27)30)16(11-25-20)15-4-2-3-5-17(15)23/h2-9,11,25H,10,12H2,1H3,(H,24,28)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFLUPCYZJOMFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. The mechanism of action typically involves the inhibition of specific kinases or enzymes that are crucial for cancer cell proliferation. For instance:

  • A study demonstrated that derivatives of pyrrolo[3,2-d]pyrimidines can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. This suggests that our compound may also possess similar anticancer properties through modulation of signaling pathways involved in tumor growth and survival .

Antiviral Properties

The unique structure of this compound positions it as a candidate for antiviral drug development. Research indicates that similar pyrrolo[3,2-d]pyrimidine derivatives have shown efficacy against viral infections by interfering with viral replication processes:

  • In vitro studies have shown that these compounds can inhibit RNA-dependent RNA polymerase activity, which is essential for the replication of RNA viruses . This could make our compound a potential candidate for treating viral infections.

Case Study 1: Anticancer Efficacy

A recent research project explored the effects of a related pyrrolo[3,2-d]pyrimidine derivative on human breast cancer cells. The findings revealed:

  • Cell Viability Reduction : The compound reduced cell viability by up to 70% at concentrations of 10 µM.
  • Mechanism : Flow cytometry analysis indicated an increase in apoptotic cells after treatment with the compound .

Case Study 2: Antiviral Activity

Another study investigated the antiviral effects of a structurally similar compound against influenza virus:

  • Inhibition Rate : The compound exhibited an inhibition rate of 85% at a concentration of 5 µM.
  • Target Interaction : Molecular docking studies suggested strong binding affinity to the viral polymerase complex .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and functional features of the target compound with related molecules from the evidence:

Compound Name / Identifier Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity/Use Reference
Target Compound Pyrrolo[3,2-d]pyrimidine 7-(2-Fluorophenyl), N-(4-methoxybenzyl)acetamide ~443.4 (calculated) Hypothesized kinase inhibition N/A
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide Pyrazolo[3,4-d]pyrimidine Fluorophenyl, chromenone, acetamide 571.2 Kinase inhibition (e.g., JAK/STAT pathways)
N-(2,5-Dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide Triazolo[4,3-c]pyrimidine 4-Fluorophenylamino, 2,5-dimethylphenyl ~438.5 (calculated) Antimicrobial, anti-inflammatory
2-{[1-Ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-fluorophenyl)acetamide Pyrazolo[4,3-d]pyrimidine Sulfanyl linker, 3-fluorophenyl, 4-methoxybenzyl ~553.6 (calculated) Potential protease or kinase modulation
2-(Benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide Benzothiazole-acetohydrazide Benzo[d]thiazole, indolinone ~370.4 (calculated) Anti-inflammatory, analgesic, antibacterial
N-{5-[2-amino-7-(1-hydroxy-2-methylpropan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonyl]pyridin-3-yl}-2-(5-chloropyridin-2-yl)acetamide Pyrrolo[2,3-d]pyrimidine Chloropyridinyl, hydroxypropan-2-yl ~548.0 (PDB: 6K4) Antiviral (e.g., HIV protease inhibition)

Key Research Findings and Analysis

Structural Differentiation and Pharmacological Implications

  • Core Heterocycle: The target compound’s pyrrolo[3,2-d]pyrimidine core differs from pyrazolo (e.g., ) or triazolo (e.g., ) analogs.
  • Substituent Effects :
    • The 2-fluorophenyl group at position 7 may confer selectivity for fluorophobic enzyme pockets, as seen in fluorinated kinase inhibitors like those in .
    • The 4-methoxybenzyl acetamide side chain likely improves metabolic stability compared to unsubstituted benzyl groups (e.g., ), though it may reduce solubility relative to hydrophilic substituents in .
  • The absence of a sulfanyl group (cf. ) or benzothiazole moiety (cf. ) may limit its utility in redox-mediated pathways.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step organic reactions, including cyclization of pyrrolopyrimidine cores and functionalization with fluorophenyl and 4-methoxybenzyl groups. Key steps include:

  • Temperature control (e.g., 60–80°C for cyclization) and solvent selection (e.g., DMSO or acetonitrile) to stabilize intermediates .
  • Purification via column chromatography to isolate high-purity product . Methodological optimization includes adjusting reaction times (12–24 hours) and using catalysts like Pd(OAc)₂ for cross-coupling reactions .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Characterization employs:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and aromatic proton environments .
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns .
  • X-ray crystallography (if crystals are obtainable) for absolute stereochemical confirmation .

Q. What in vitro assays are recommended for initial biological activity screening?

Prioritize assays aligned with structural analogs:

  • Anticancer activity : Cell viability assays (MTT) against cancer cell lines (e.g., HCT-116, MCF-7) .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, given the pyrrolopyrimidine core’s affinity for ATP-binding pockets .
  • Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictory bioactivity data?

  • Systematic substitution : Compare analogs with varied substituents (e.g., 4-chloro vs. 4-methoxybenzyl groups) to identify pharmacophores .
  • Functional group masking : Temporarily block reactive groups (e.g., acetamide) to isolate contributions of fluorophenyl or pyrrolopyrimidine moieties .
  • Data normalization : Use Z-score analysis to account for assay variability in conflicting datasets .

Q. What mechanistic approaches elucidate the compound’s interaction with biological targets?

  • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD) for enzymes/receptors .
  • Molecular docking (e.g., AutoDock Vina) to predict binding modes in kinase domains .
  • Cryo-EM/X-ray co-crystallization for high-resolution target-compound interaction maps .

Q. How should researchers address discrepancies in pharmacokinetic (PK) data across studies?

  • Meta-analysis : Pool data from multiple studies (e.g., logP, plasma stability) to identify outliers .
  • In silico modeling : Use tools like GastroPlus to simulate absorption/distribution and reconcile in vitro-in vivo discrepancies .
  • Species-specific adjustments : Account for metabolic differences (e.g., CYP450 isoforms in humans vs. rodents) .

Q. What computational strategies predict off-target effects or toxicity?

  • Pharmacophore screening against Tox21 databases to flag potential toxicophores .
  • Machine learning models (e.g., DeepTox) trained on pyrrolopyrimidine derivatives to predict hepatotoxicity .
  • ADMET prediction suites (e.g., SwissADME) to optimize solubility and reduce hERG channel liability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.